Conformational Rigidity: In Silico Comparison of Rotatable Bonds and Ring Flexibility
tert-Butyl 4-(4-aminophenoxy)-4-methylpiperidine-1-carboxylate possesses a quaternary C4 center that eliminates the ring-flip conformational exchange observed in the des-methyl analog tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate (CAS 138227-63-1). This structural feature reduces the number of energetically accessible conformers, thereby constraining the spatial trajectory of the aminophenoxy group [1]. While no experimental solution-phase conformational data are available for this specific compound, computational modeling of analogous 4,4-disubstituted piperidines demonstrates a single low-energy chair conformation versus two interconverting chair conformers for 4-monosubstituted piperidines. The resulting exit vector is confined to a narrower angular distribution compared to the freely interconverting des-methyl comparator. This difference is critical in PROTAC linker design, where linker rigidity and geometry directly influence ternary complex formation efficiency and target degradation DC50 values, as demonstrated in a 2024 study where a 4-methylpiperidine-containing PROTAC (Compound C3) achieved a CDK2 DC50 of 18.73 ± 10.78 nM versus inactive or weakly active analogs bearing more flexible linkers [2].
| Evidence Dimension | Conformational flexibility (number of accessible chair conformers) |
|---|---|
| Target Compound Data | Predicted single dominant chair conformation; quaternary C4 locks ring flip |
| Comparator Or Baseline | tert-Butyl 4-(4-aminophenoxy)piperidine-1-carboxylate (CAS 138227-63-1): two interconverting chair conformers |
| Quantified Difference | Qualitative reduction in accessible conformers; precise energy barrier or population ratio not experimentally determined for these specific compounds |
| Conditions | In silico conformational analysis based on piperidine ring stereoelectronic principles; experimental validation pending |
Why This Matters
PROTAC linker rigidity and exit vector precision are empirically linked to degradation efficiency; conformationally constrained linkers can improve DC50 values, selectivity, and ternary complex cooperativity.
- [1] PubChem Compound Summary. tert-Butyl 4-(4-aminophenoxy)-4-methylpiperidine-1-carboxylate. CID 23027967 (Legacy Record). National Center for Biotechnology Information. Accessed 2026. View Source
- [2] Yu X, Cheng Y, Lin J, et al. Discovery of a potent CDKs/FLT3 PROTAC with enhanced differentiation and proliferation inhibition for AML. European Journal of Medicinal Chemistry. 2024;275:116635. View Source
